molecular formula C14H18N4O2 B7353833 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide

カタログ番号 B7353833
分子量: 274.32 g/mol
InChIキー: QAPQJKKSJPVJSF-DGCLKSJQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of B cells, a type of white blood cell that is involved in the immune response.

作用機序

The mechanism of action of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves the inhibition of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B cells, and its dysregulation has been implicated in the development and progression of various types of cancer. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It inhibits the proliferation and survival of cancer cells, induces apoptosis, and suppresses the activation of downstream signaling pathways. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy. However, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans.

実験室実験の利点と制限

One of the main advantages of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, this compound has been shown to be effective in preclinical models of various types of cancer, making it a promising candidate for clinical development. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action may not be fully understood, and further studies are needed to determine the optimal dose and schedule for administration.

将来の方向性

There are several future directions for the development of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide as an anti-cancer agent. One direction is to explore its potential for combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to investigate its efficacy in clinical trials, particularly in patients with relapsed or refractory lymphoma, leukemia, and multiple myeloma. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of this compound in humans, as well as its potential for long-term toxicity and side effects.

合成法

The synthesis of 2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide involves a multi-step process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 1,2-cyclopentanediol to form the corresponding cyclopentyl ether. The resulting compound is then reacted with sodium azide and triphenylphosphine to form the corresponding azide, which is then reduced with palladium on carbon to form the corresponding amine. The final step involves the reaction of the amine with 2-bromo-N-(1R,2R)-2-(hydroxymethyl)cyclopentylacetamide, followed by a copper-catalyzed azide-alkyne cycloaddition reaction, to form the desired product.

科学的研究の応用

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has been shown to be highly effective in inhibiting BTK and suppressing the growth and survival of cancer cells. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy, making it a promising candidate for combination therapy.

特性

IUPAC Name

2-(furan-2-yl)-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-14(9-12-4-2-8-20-12)16-13-5-1-3-11(13)10-18-7-6-15-17-18/h2,4,6-8,11,13H,1,3,5,9-10H2,(H,16,19)/t11-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPQJKKSJPVJSF-DGCLKSJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)NC(=O)CC2=CC=CO2)CN3C=CN=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。